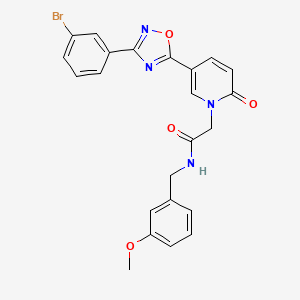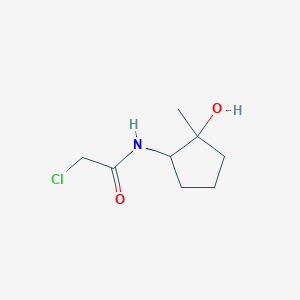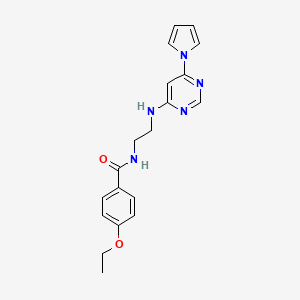
N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as MIB-303, is a small molecule inhibitor that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Benzamide derivatives, including N-(5-methylisoxazol-3-yl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, have been synthesized and analyzed for their crystal structures. The crystal structures of these compounds can be used to identify binding sites for allosteric modulators of the AMPA receptor, which is relevant in neurological research (Wu et al., 2014).
2. Synthesis Methods
A simple and high-yield synthesis method has been developed for derivatives of benzamide, including this compound. These methods are essential for preparing compounds used in pharmacological research (Bobeldijk et al., 1990).
3. Pharmacological Research
Research into non-peptide bradykinin B2 receptor antagonists has led to the discovery of benzamide derivatives. These compounds, including this compound, play a crucial role in understanding the receptor's binding and antagonistic activities, which is significant in the development of new drugs (Abe et al., 1998).
4. Antiviral Research
Studies have been conducted on benzamide-based 5-aminopyrazoles and their derivatives for their antiviral activities. These studies are crucial for the development of new antiviral drugs, especially against strains like the avian influenza virus (Hebishy et al., 2020).
5. Supramolecular Chemistry
N-(thiazol-2-yl)benzamide derivatives, which include this compound, have been synthesized and investigated for their potential as supramolecular gelators. This research is valuable for understanding non-covalent interactions in materials science (Yadav & Ballabh, 2020).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-10-14(17-22-12)19(11-18-9-5-8-15(18)20)16(21)13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKJIQSSWLKBRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)
![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)


![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)
![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)

![N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)